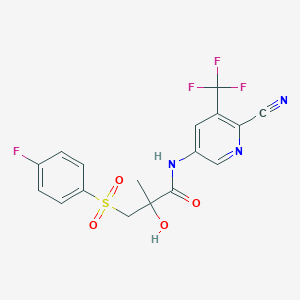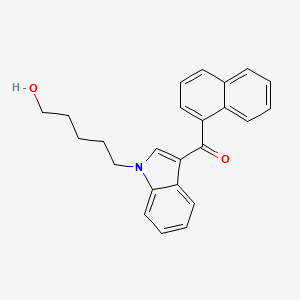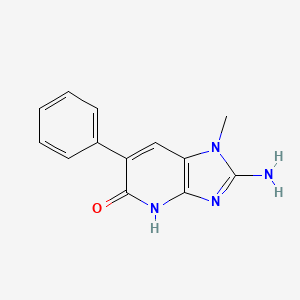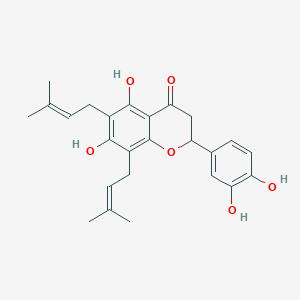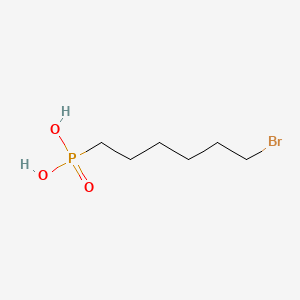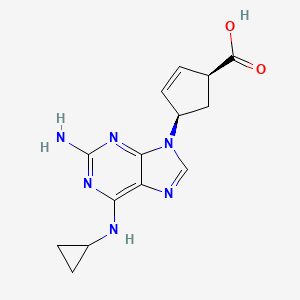
Abacavir carboxylate
説明
アバカビルカルボキシレートは、HIV/AIDS治療に使用されるヌクレオシド逆転写酵素阻害剤であるアバカビルの誘導体です。 この化合物は、アバカビルのC-5’ヒドロキシメチル基をカルボキシル基に酸化することによって形成されます 。 ヒトにおけるアバカビルの主要な代謝物の1つです .
2. 製法
合成ルートと反応条件: アバカビルカルボキシレートの調製には、アバカビルの酸化が含まれます。 これは、過酸化水素やその他の化学酸化剤などのさまざまな酸化剤を使用して達成できます 。 この反応は通常、ヒドロキシメチル基をカルボキシル基に選択的に酸化するために、制御された条件を必要とします。
工業生産方法: アバカビルカルボキシレートの工業生産は、同様の合成ルートに従いますが、より大規模で行われます。 このプロセスには、最終製品の一貫性と純度を確保するために、高純度の試薬と厳格な品質管理が用いられます。 高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの高度な分析ツールは、生産プロセスの監視に一般的に使用されます .
作用機序
アバカビルカルボキシレートの作用機序は、主にアバカビルの代謝物としての役割に関連しています。 アバカビル自体は、HIV複製に不可欠な逆転写酵素を阻害するヌクレオシド逆転写酵素阻害剤です 。 アバカビルカルボキシレートは代謝物であるため、酵素を直接阻害しませんが、アバカビルの薬物動態および薬力学に影響を与える代謝経路に関与しています .
類似の化合物:
アバカビル: 親化合物であるヌクレオシド逆転写酵素阻害剤です。
アバカビルグルクロニド: グルクロニド化によって形成されるアバカビルのもう1つの主要な代謝物です.
比較:
アバカビルカルボキシレート vs. アバカビル: アバカビルカルボキシレートは酸化生成物であり、アバカビルと同じ抗ウイルス活性はありません。
アバカビルカルボキシレート vs. アバカビルグルクロニド: どちらもアバカビルの主要な代謝物ですが、異なる代謝経路を介して形成されます。
結論として、アバカビルカルボキシレートは、アバカビルの代謝とその薬物動態の研究において重要な化合物です。 その調製、化学反応、科学研究における用途は、アバカビルとその治療効果の全体的な理解についての貴重な洞察を提供します。
生化学分析
Biochemical Properties
Abacavir Carboxylate interacts with various enzymes and proteins in biochemical reactions. It is primarily metabolized via two pathways, uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions result in the formation of inactive glucuronide and carboxylate metabolites .
Cellular Effects
This compound influences cell function by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of HIV. It impacts cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiviral effect .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to carbovir-triphosphate (CBV-TP), an active intracellular anabolite . CBV-TP inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has a terminal elimination half-life of approximately 1.5 hours . Its stability, degradation, and long-term effects on cellular function have been studied in in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in metabolic pathways where it interacts with enzymes like uridine diphosphate glucuronyltransferase and alcohol dehydrogenase . These interactions lead to the formation of inactive glucuronide and carboxylate metabolites .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The apparent volume of distribution of Abacavir after intravenous administration is approximately 0.86 ± 0.15 L/kg , suggesting that this compound is distributed to extravascular spaces .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Abacavir Carboxylate involves the oxidation of Abacavir. This can be achieved using various oxidizing agents such as hydrogen peroxide or other chemical oxidants . The reaction typically requires controlled conditions to ensure the selective oxidation of the hydroxymethyl group to a carboxyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of advanced analytical tools such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in monitoring the production process .
化学反応の分析
反応の種類: アバカビルカルボキシレートは、以下を含むさまざまな化学反応を起こします。
酸化: アバカビルからアバカビルカルボキシレートを生成するための主要な反応です。
還元: 特定の条件下で、アバカビルに戻すことができます。
置換: カルボキシル基で求核置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換: アミンやアルコールなどの求核剤。
生成される主な生成物:
酸化: アバカビルカルボキシレート。
還元: アバカビル。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究の用途
アバカビルカルボキシレートは、科学研究にいくつかの用途があります。
科学的研究の応用
Abacavir Carboxylate has several applications in scientific research:
類似化合物との比較
Abacavir: The parent compound, a nucleoside reverse transcriptase inhibitor.
Abacavir Glucuronide: Another major metabolite of Abacavir formed by glucuronidation.
Comparison:
特性
IUPAC Name |
(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c15-14-18-11(17-8-2-3-8)10-12(19-14)20(6-16-10)9-4-1-7(5-9)13(21)22/h1,4,6-9H,2-3,5H2,(H,21,22)(H3,15,17,18,19)/t7-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMNHMMTKMVCP-APPZFPTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718879 | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384380-52-3 | |
| Record name | Abacavir 5'-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0384380523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABACAVIR 5'-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2D75G53I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




